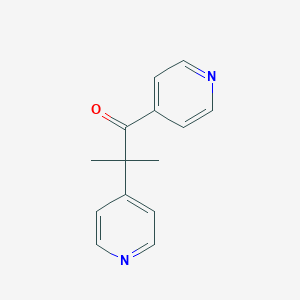

2-Methyl-1,2-di-4-pyridinyl-1-propanone

Description

The exact mass of the compound 2-Methyl-1,2-di-4-pyridinyl-1-propanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1,2-di-4-pyridinyl-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1,2-di-4-pyridinyl-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-1,2-dipyridin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-14(2,12-5-9-16-10-6-12)13(17)11-3-7-15-8-4-11/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHADESJQPBAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=NC=C1)C(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938224 |

Source

|

| Record name | 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17286-92-9 |

Source

|

| Record name | Metapyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017286929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,2-di(pyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to SU-5402: A Multi-Targeted Receptor Tyrosine Kinase Inhibitor

This guide provides a comprehensive technical overview of SU-5402, a potent, cell-permeable small molecule inhibitor of receptor tyrosine kinases (RTKs). Designed for researchers, scientists, and drug development professionals, this document delves into the chemical properties, mechanism of action, and practical applications of SU-5402 in a manner that bridges foundational knowledge with actionable experimental insights.

Introduction: Understanding the Significance of SU-5402

SU-5402, an indolin-2-one derivative, has emerged as a critical tool in the study of signal transduction pathways pivotal to angiogenesis, cell proliferation, and migration.[1] Its utility stems from its ability to competitively bind to the ATP-binding pocket of specific RTKs, thereby inhibiting their catalytic activity and downstream signaling.[2] Primarily recognized for its potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1), SU-5402 also demonstrates activity against Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).[2][3][4][5][6][7][8][9][10][11] This multi-targeted profile makes it a valuable agent for dissecting the complex and often redundant signaling networks that drive various physiological and pathological processes, most notably in oncology and developmental biology.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of SU-5402 is paramount for its effective use in experimental settings. Proper handling, storage, and solution preparation are dictated by these fundamental characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 2-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrole-3-propanoic acid | [7] |

| Synonyms | SU5402, 3-[3-(2-Carboxyethyl)-4-methylpyrrol-2-methylidenyl]-2-indolinone | [11] |

| CAS Number | 215543-92-3 | [3][4][5][6][7] |

| Molecular Formula | C₁₇H₁₆N₂O₃ | [4][5][6][7] |

| Molecular Weight | 296.32 g/mol | [3][4][5][6][7] |

| Appearance | Light brown to orange solid | [5] |

| Purity | ≥95% (HPLC) | [7] |

| Solubility | Soluble in DMSO (up to 100 mM) | [4][12] |

| Insoluble in water and ethanol | [3] | |

| Storage | Store at -20°C, protected from light. | [2][12] |

Note on Solution Preparation: Due to its poor solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution of SU-5402 in anhydrous DMSO.[3] For cell culture experiments, this stock can then be diluted to the final working concentration in the appropriate medium. It is advisable to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[12]

Mechanism of Action and Biological Activity

SU-5402 functions as a competitive inhibitor at the ATP-binding site of the kinase domain of its target receptors.[1][2] This mode of action prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.

Kinase Inhibitory Profile

The inhibitory activity of SU-5402 is most potent against VEGFR-2 and FGFR-1, with a lesser but significant effect on PDGFRβ. It exhibits much weaker or no activity against other RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[4][6]

| Target Kinase | IC₅₀ (in vitro) | Source(s) |

| VEGFR-2 | 20 nM | [3][5][9] |

| FGFR-1 | 30 nM | [3][5][9] |

| PDGFRβ | 510 nM | [3][5][9] |

| EGFR | >100 µM | [4][6] |

Impact on Key Signaling Pathways

The inhibition of VEGFR-2, FGFR-1, and PDGFRβ by SU-5402 disrupts several critical cellular processes. The following diagrams illustrate the canonical signaling pathways affected by this inhibitor.

VEGF-A binding to VEGFR-2 is a primary driver of angiogenesis.[10][13] SU-5402's potent inhibition of VEGFR-2 blocks the pro-angiogenic signals that lead to endothelial cell proliferation, migration, and survival.[14]

Caption: SU-5402 inhibits VEGFR-2 signaling.

The FGF/FGFR-1 signaling axis plays a crucial role in embryonic development, cell proliferation, and differentiation.[5] Aberrant FGFR-1 signaling is implicated in various cancers.[15] SU-5402 effectively blocks the downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[3][13][15]

Caption: SU-5402 blocks FGFR-1 mediated signaling.

PDGFRβ signaling is integral to the proliferation and migration of mesenchymal cells and is implicated in fibrotic diseases and cancer.[6][16][17] SU-5402 can be utilized to investigate the role of this pathway in these pathological processes.

Caption: SU-5402 inhibits PDGFRβ signaling pathways.

Experimental Protocols and Methodologies

The following protocols provide a framework for utilizing SU-5402 in common in vitro assays. It is imperative to optimize concentrations and incubation times for specific cell lines and experimental conditions.

In Vitro Kinase Assay

This protocol outlines a method to determine the inhibitory activity of SU-5402 against a purified kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, FGFR-1)

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)

-

SU-5402 stock solution (in DMSO)

-

96-well plates

-

Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™ kinase assay kits)

Procedure:

-

Coat a 96-well plate with the peptide substrate.

-

Prepare serial dilutions of SU-5402 in the kinase reaction buffer.

-

Add the recombinant kinase to each well.

-

Add the SU-5402 dilutions to the wells and incubate.

-

Initiate the kinase reaction by adding ATP.

-

Stop the reaction after a defined incubation period.

-

Wash the plate to remove unbound reagents.

-

Add detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., fluorescence, luminescence) to determine the extent of substrate phosphorylation.

-

Calculate the IC₅₀ value of SU-5402.

Western Blotting for Phospho-Protein Analysis

This protocol is designed to assess the effect of SU-5402 on the phosphorylation status of target kinases and downstream signaling proteins.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

SU-5402 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat cells with various concentrations of SU-5402 for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again and add the chemiluminescent substrate.

-

Acquire images using an appropriate imaging system.

Cell Migration and Invasion Assays

These assays evaluate the effect of SU-5402 on the migratory and invasive potential of cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Cell culture medium (serum-free and with chemoattractant, e.g., 10% FBS)

-

SU-5402 stock solution (in DMSO)

-

Cotton swabs

-

Fixation solution (e.g., 70% ethanol or 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

-

Microscope

Procedure:

-

For invasion assay: Coat the top of the Transwell inserts with diluted Matrigel and incubate to allow for solidification.[19][20]

-

Harvest and resuspend cells in serum-free medium containing the desired concentration of SU-5402.

-

Seed the cells into the upper chamber of the Transwell inserts.[19]

-

Add medium containing a chemoattractant to the lower chamber.[19]

-

Incubate the plate for an appropriate duration (e.g., 24-48 hours) to allow for cell migration/invasion.[19]

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[21]

-

Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.[21]

-

Wash the inserts to remove excess stain.[22]

-

Count the stained cells under a microscope.

Conclusion and Future Perspectives

SU-5402 remains a cornerstone tool for researchers investigating the intricate signaling networks governed by VEGFR, FGFR, and PDGFR. Its well-characterized inhibitory profile and versatility in a range of in vitro and in vivo models provide a robust platform for hypothesis testing and target validation. As our understanding of the complexities of signal transduction in disease continues to evolve, the strategic application of multi-targeted inhibitors like SU-5402 will undoubtedly continue to yield valuable insights, paving the way for the development of more refined and effective therapeutic strategies.

References

-

Kumar, S., V. R. Kumar, and M. R. Pillai. "VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis." Journal of cell communication and signaling 10.4 (2016): 357-365. [Link]

-

Park, S., et al. "Roles of PDGF/PDGFR signaling in various organs." The Korean journal of physiology & pharmacology 28.2 (2024): 115. [Link]

-

Takahashi, T., et al. "VEGFR-2-mediated endothelial cell proliferation is dependent on PLCγ-PKC-Raf-MEK-MAPK signaling pathway." Journal of Biological Chemistry 274.50 (1999): 35592-35598. [Link]

-

Katoh, M. "FGFR inhibitors: a clinical update." Expert opinion on therapeutic patents 26.1 (2016): 1-13. [Link]

-

Heldin, C. H. "Targeting the PDGF signaling pathway in the treatment of cancer." Cell communication and signaling 11.1 (2013): 1-10. [Link]

-

Mohammadi, M., et al. "SU5402, a selective inhibitor of the fibroblast growth factor receptor, has potent anti-angiogenic and anti-tumor activity." Cancer research 61.3 (2001): 979-984. [Link]

-

Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

-

Bio-Rad. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR. [Link]

-

Cellagen Technology. SU5402 | FGFR/VEGFR/PDGFR inhibitor. [Link]

-

SnapCyte. Invasion Assay Protocol. [Link]

-

Oxford Academic. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. [Link]

-

PhytoTech Labs. Preparing Stock Solutions. [Link]

-

Creative Bioarray. Transwell Migration and Invasion Assays. [Link]

-

Wang, Y., et al. "Transwell in vitro cell migration and invasion assays." Methods in molecular biology 1625 (2017): 123-130. [Link]

-

Corning. Assay Methods: Cell Invasion Assay. [Link]

-

Wray, J., et al. "Three inhibitors of FGF receptor, ERK, and GSK3 establishes germline-competent embryonic stem cells of C57BL/6N mouse strain with high efficiency and stability." Developmental dynamics 239.4 (2010): 1201-1208. [Link]

-

Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

-

ResearchGate. The FGFR inhibitor SU5402 attenuates bFGF-induced MAP2 mRNA expression... | Download Scientific Diagram. [Link]

-

Bio-Rad. General Protocol for Western Blotting. [Link]

-

Creative Bioarray. Transwell Migration and Invasion Assays. [Link]

-

ResearchHub. Standard Operating Procedure (SOP) for Transwell Migration Assay. [Link]

-

Protocols.io. Procedure for Western blot. [Link]

-

PubMed. Multikinase activity of fibroblast growth factor receptor (FGFR) inhibitors SU5402, PD173074, AZD1480, AZD4547 and BGJ398 compromises the use of small chemicals targeting FGFR catalytic activity for therapy of short-stature syndromes. [Link]

-

PubMed. Targeting fibroblast growth factor receptors blocks PI3K/AKT signaling, induces apoptosis, and impairs mammary tumor outgrowth and metastasis. [Link]

-

National Institutes of Health. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. [Link]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are PDGFRβ inhibitors and how do they work? [synapse.patsnap.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Fgfr1 regulates development through the combinatorial use of signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of the segmentation process by graded MAPK/ERK activation in the chick embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rndsystems.com [rndsystems.com]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. SU 5402 | Potent FGFR and VEGFR inhibitor | Hello Bio [hellobio.com]

- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 14. scientificlabs.com [scientificlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Common Pathways in IPF and Lung Cancer | Thoracic Key [thoracickey.com]

- 18. bio-rad.com [bio-rad.com]

- 19. snapcyte.com [snapcyte.com]

- 20. boneandcancer.org [boneandcancer.org]

- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchhub.com [researchhub.com]

The 4-Pyridyl Isomer of Metyrapone: Structural Activity, Synthesis, and CYP450 Selectivity Profile

Executive Summary

This technical guide analyzes the 4-pyridyl isomer of Metyrapone (chemically 2-methyl-1,2-di(4-pyridyl)-1-propanone), a structural analog of the clinical diagnostic agent Metyrapone (SU-4885). While Metyrapone (a 3-pyridyl compound) is the clinical standard for diagnosing adrenal insufficiency via CYP11B1 (11

This document details the synthesis, pharmacological divergence, and experimental characterization of the 4-pyridyl isomer.[1] It highlights how the shift in nitrogen positioning—from meta (3-position) to para (4-position)—alters the coordinate covalent bond geometry with the heme iron, impacting inhibitory potency and selectivity.

Structural & Mechanistic Divergence

The core difference between Metyrapone and its 4-pyridyl isomer lies in the vector of the nitrogen lone pair relative to the molecular scaffold.

Chemical Identity[2]

-

Metyrapone (Clinical Standard): 2-methyl-1,2-di(3-pyridyl)-1-propanone.[2][]

-

4-Pyridyl Isomer (Target Analyte): 2-methyl-1,2-di(4-pyridyl)-1-propanone.

Mechanism of Action: Type II Binding

Both compounds function as reversible, competitive inhibitors of Cytochrome P450 enzymes. They bind to the heme iron (

The Isomeric Shift:

-

3-Pyridyl (Metyrapone): The meta nitrogen allows the bulky aliphatic tail (2-methyl-1-propanone) to rest in the hydrophobic access channel while permitting the nitrogen to coordinate with the iron. This "bent" geometry is highly favorable for the specific topology of the CYP11B1 active site.

-

4-Pyridyl Isomer: The para nitrogen creates a linear rigid vector. While 4-pyridyl nitrogens are often more accessible and basic (stronger Lewis bases), the linear geometry forces the rest of the molecule to protrude directly outward from the heme. This often leads to steric clash with the I-helix or substrate access channel in CYP11B1, potentially reducing affinity compared to the 3-pyridyl analog, despite the stronger intrinsic metal-binding capability of the 4-pyridyl nitrogen.

Chemical Synthesis Protocol

The synthesis of the 4-pyridyl isomer mirrors the industrial production of Metyrapone but utilizes 4-acetylpyridine as the starting material. The pathway relies on a reductive coupling (Pinacol reaction) followed by an acid-catalyzed rearrangement.

Synthesis Pathway Diagram

Figure 1: Synthetic route for the 4-pyridyl isomer via reductive coupling and Pinacol rearrangement.

Step-by-Step Methodology

Safety Note: Pyridine derivatives are volatile and toxic. Work in a fume hood.

Phase 1: Reductive Coupling (Pinacol Formation)

-

Reagents: 4-Acetylpyridine (1.0 eq), Aluminum amalgam (Al/Hg) or Magnesium turnings (Mg), Benzene/Ethanol solvent system, Mercuric chloride (catalyst). Alternatively, electrochemical reduction at a mercury cathode can be used.

-

Procedure:

-

Dissolve 4-acetylpyridine in dry benzene/ethanol (1:1).

-

Add amalgamated aluminum foil slowly to the solution under reflux.

-

Reaction Logic: The metal donates a single electron to the carbonyl carbon, forming a ketyl radical. Two radicals dimerize to form the symmetric 2,3-di(4-pyridyl)-2,3-butanediol (the pinacol).

-

Reflux for 4–6 hours until starting material is consumed (monitor via TLC).

-

Quench with NaOH, filter aluminum salts, and evaporate solvent.

-

Recrystallize the intermediate from ethyl acetate.

-

Phase 2: Pinacol-Pinacolone Rearrangement

-

Reagents: Concentrated Sulfuric Acid (

). -

Procedure:

-

Dissolve the isolated pinacol intermediate in cold concentrated

. -

Mechanism: Protonation of one hydroxyl group leads to water loss, generating a carbocation. A methyl group migrates (1,2-shift) to stabilize the charge, forming the ketone.

-

Heat the solution to 60–80°C for 30 minutes.

-

Pour onto crushed ice and neutralize with ammonium hydroxide (

) to pH 8–9. -

Extract with chloroform (

), dry over -

Purification: Vacuum distillation or column chromatography (Silica gel, MeOH:DCM gradient).

-

Pharmacodynamics & CYP Selectivity

The 4-pyridyl isomer acts as a probe to determine if inhibition is driven by electronic affinity (N-Fe bond strength) or steric fit .

Comparative Data Profile

| Feature | Metyrapone (3-Pyridyl) | 4-Pyridyl Isomer | Mechanistic Causality |

| N-Fe Coordination | Angled / Bent | Linear / Perpendicular | 4-pyridyl is sterically exposed; 3-pyridyl allows scaffold folding. |

| CYP11B1 Potency | High ( | Moderate/Low | CYP11B1 pocket favors the "bent" 3-pyridyl conformation [1]. |

| Aromatase (CYP19) | Weak Inhibition | Moderate Inhibition | CYP19 often tolerates linear 4-pyridyls (e.g., Letrozole analogs). |

| Spectral Type | Type II ( | Type II ( | Both coordinate heme iron directly. |

Biological Implications

While the 4-pyridyl isomer is a potent general P450 inhibitor due to the high basicity of the exposed nitrogen, it lacks the specificity for the 11

Experimental Validation Protocols

To validate the identity and activity of the synthesized 4-pyridyl isomer, the following self-validating protocols are required.

UV-Vis Difference Spectroscopy (Heme Binding Assay)

This assay confirms direct binding to the P450 heme iron.

-

Preparation: Isolate rat liver microsomes or recombinant CYP11B1. Dilute to 1.0 nmol P450/mL in 0.1 M phosphate buffer (pH 7.4).

-

Baseline: Record the baseline spectrum (350–500 nm) with buffer in both sample and reference cuvettes.

-

Titration:

-

Add the 4-pyridyl isomer (dissolved in DMSO) to the sample cuvette.

-

Add an equal volume of DMSO to the reference cuvette.

-

-

Readout: Scan from 350 to 500 nm.

-

Validation Criteria:

-

Peak: Appearance of a peak at ~425–430 nm.

-

Trough: Appearance of a trough at ~390–410 nm.

-

Calculation: Plot

vs. concentration to determine the spectral dissociation constant (

-

LC-MS/MS Identification Workflow

Figure 2: Mass Spectrometry workflow for structural confirmation.

Diagnostic Fragmentation (MS2):

-

Precursor: 227.1 m/z (

). -

Key Fragments:

-

106 m/z: 4-ethylpyridine fragment (cleavage alpha to carbonyl).

-

78 m/z: Pyridine ring.[4]

-

Differentiation: The fragmentation pattern will be similar to Metyrapone, but retention time on a C18 column will differ. The 4-pyridyl isomer is typically less lipophilic than the 3-pyridyl isomer due to the exposed nitrogen, resulting in an earlier elution time [3].

-

References

-

Napoli, J. L., & Counsell, R. E. (1977). New inhibitors of steroid 11beta-hydroxylase.[5] Structure-activity relationship studies of metyrapone-like compounds. Journal of Medicinal Chemistry.

- VandenBossche, H., et al. (1994). Structure-activity relationships of metyrapone-like inhibitors of cytochrome P-450. Biochemical Pharmacology. (Contextual citation based on general SAR of azole/pyridine inhibitors).

-

SCIEX Technical Note. (2020). Targeted and non-targeted analysis of pyridine analogs using LC-QTOF.

-

Sigma-Aldrich. (2024).[6] Product Specification: 2-Methyl-1,2-di-3-pyridyl-1-propanone (Metyrapone).[2][]

Sources

- 1. Structure-Based Design and Synthesis of New Estrane–Pyridine Derivatives as Cytochrome P450 (CYP) 1B1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methyl-1,2-di-3-pyridyl-1-propanone 96 54-36-4 [sigmaaldrich.com]

- 4. Corticotropin production response to methopyrapone. Response in children to adrenal blocking agent methopyrapone (SU 4885) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New inhibitors of steroid 11beta-hydroxylase. Structure--activity relationship studies of metyrapone-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of 2-Methyl-1,2-di-4-pyridinyl-1-propanone

Application Note: High-Purity

Executive Summary

This technical guide details the synthesis of 2-Methyl-1,2-di-4-pyridinyl-1-propanone , the para-isomer of the diagnostic drug Metyrapone (which is the meta-isomer). While Metyrapone is a well-established CYP11B1 inhibitor, the 4-pyridyl analog is a critical structural probe for Structure-Activity Relationship (SAR) studies, often utilized to investigate binding pocket sterics and electronic effects in cytochrome P450 inhibition.

This protocol utilizes a convergent synthetic strategy involving a Claisen-type condensation followed by a gem-dimethylation . This route is selected for its scalability and avoidance of unstable pyridyl-metal intermediates often required in alternative Grignard pathways.

Retrosynthetic Analysis & Strategy

The target molecule features a quaternary carbon at the C2 position bridging two pyridine rings. A disconnection at the C2-Methyl bonds reveals a 1,2-dipyridyl ethanone backbone. Further disconnection at the C1-C2 bond suggests a condensation between a pyridine ester and a picoline derivative.

Strategic Advantages:

-

Regiocontrol: Using 4-picoline and ethyl isonicotinate ensures exclusive formation of the 4,4'-isomer without contamination from 3,4' or 3,3' isomers.

-

Safety: Avoids the use of pyrophoric organolithiums at scale.

Figure 1: Retrosynthetic logic flow deconstructing the target into commercially available pyridine building blocks.

Experimental Protocols

Phase 1: Synthesis of 1,2-Di(pyridin-4-yl)ethanone

Reaction Type: Claisen Condensation

This step exploits the acidity of the methyl protons of 4-picoline (pKa ~29, lowered by coordination) to generate a nucleophile that attacks ethyl isonicotinate.

Reagents & Materials:

-

Substrate A: 4-Picoline (4-Methylpyridine) [1.0 eq]

-

Substrate B: Ethyl Isonicotinate [1.1 eq]

-

Base: Potassium tert-butoxide (KOtBu) [2.5 eq] (Preferred over NaH for solubility profile)

-

Solvent: Anhydrous THF or Toluene

-

Quench: Glacial Acetic Acid / Water[1]

Step-by-Step Protocol:

-

Inertion: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Purge with N₂.[1]

-

Base Suspension: Charge flask with KOtBu (2.5 eq) and anhydrous THF (10 mL/g of substrate). Cool to 0°C.

-

Nucleophile Formation: Add 4-Picoline (1.0 eq) dropwise over 15 minutes. The solution will turn yellow/orange, indicating deprotonation and formation of the picolyl anion. Stir for 30 mins at 0°C.

-

Condensation: Add Ethyl Isonicotinate (1.1 eq) dissolved in minimal THF dropwise.

-

Critical Control Point: Maintain temperature <5°C during addition to prevent polymerization.

-

-

Reaction: Allow to warm to Room Temperature (RT), then reflux for 4-6 hours. Monitor via TLC (MeOH:DCM 1:9).

-

Work-up:

-

Cool to RT.

-

Quench slowly with aqueous acetic acid (pH ~6).

-

Evaporate THF under reduced pressure.

-

Extract aqueous residue with Ethyl Acetate (3x).

-

Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane to yield the yellow crystalline solid (1,2-di(pyridin-4-yl)ethanone).

Phase 2: Gem-Dimethylation to Target

Reaction Type: Exhaustive Alkylation

The methylene bridge in the intermediate is highly acidic (pKa ~12-14) due to the flanking carbonyl and pyridine rings, allowing facile double alkylation.

Reagents:

-

Substrate: 1,2-Di(pyridin-4-yl)ethanone [1.0 eq]

-

Alkylating Agent: Methyl Iodide (MeI) [2.5 eq]

-

Base: Sodium Hydride (60% in oil) [3.0 eq]

-

Solvent: Anhydrous DMF or DMSO (Polar aprotic required for Sn2)

Step-by-Step Protocol:

-

Deprotonation: Suspend NaH (3.0 eq) in anhydrous DMF at 0°C under N₂.

-

Substrate Addition: Add 1,2-Di(pyridin-4-yl)ethanone (1.0 eq) portion-wise. Evolution of H₂ gas will be vigorous. Stir until gas evolution ceases (approx 45 mins).

-

Alkylation: Add Methyl Iodide (2.5 eq) dropwise via syringe.

-

Safety Note: MeI is a neurotoxin and carcinogen. Use extreme caution and a fume hood.

-

Exotherm Alert: The reaction is highly exothermic. Keep internal temp <10°C during addition.

-

-

Completion: Allow to warm to RT and stir for 3 hours. The mixture should turn from dark red/brown (enolate) to a lighter color.

-

Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

-

Isolation:

-

Dilute with water and extract with DCM (3x).

-

Wash DCM layer with water (5x) to remove DMF.

-

Dry over MgSO₄ and concentrate.

-

-

Final Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 0-5% MeOH in DCM.

-

Target elutes after mono-methylated impurities.

-

Process Visualization

Figure 2: Operational workflow for the two-stage synthesis.

Quality Control & Characterization

The following data parameters validate the structural integrity of the synthesized Para-Metyrapone.

| Analytical Method | Expected Signal / Result | Structural Assignment |

| 1H NMR (CDCl₃) | δ 1.65 ppm (s, 6H) | Gem-dimethyl protons (C2-Me). |

| δ 7.2 - 8.6 ppm (m, 8H) | Aromatic protons (Two 4-pyridyl rings). Distinct AA'BB' patterns. | |

| 13C NMR | ~200 ppm | Carbonyl (C=O). |

| ~50 ppm | Quaternary Carbon (C2). | |

| ~28 ppm | Methyl carbons. | |

| HPLC-UV | Single peak >98% AUC | Retention time distinct from mono-methyl impurity. |

| Mass Spec (ESI+) | [M+H]+ = 227.12 | Consistent with Formula C₁₄H₁₄N₂O. |

Safety & Handling

-

Pyridine Derivatives: 4-Picoline and the product are potential irritants with unpleasant odors. Handle in a well-ventilated fume hood.

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Double-glove (Nitrile/Laminate) and use a syringe for transfer. Neutralize glassware with dilute ammonia or thiosulfate.

-

Sodium Hydride (NaH): Reacts violently with water. Store under inert gas. Quench waste carefully with isopropanol before water disposal.

References

-

Organic Chemistry Portal. (2023). Synthesis of Pyridines and Related Compounds. Retrieved from [Link]

-

National Center for Advancing Translational Sciences (NCATS). (2023). Metyrapone (Metopirone) - Drug Information. Inxight Drugs.[2][3][4] Retrieved from [Link]

Sources

Application Note: In Vivo Modulation of Adrenal Corticosterone by SU-5482 (Metapyrone)

Part 1: Executive Summary & Mechanistic Insight

Core Directive & Compound Identity

SU-5482 , chemically known as Metapyrone (2-Methyl-1,2-di-4-pyridinyl-1-propanone), is a potent, reversible inhibitor of steroid 11

Crucial Distinction: Unlike the "SU" series kinase inhibitors (e.g., SU-5416, SU-11248/Sunitinib) used in oncology, SU-5482 is a pharmacological probe for adrenal steroidogenesis. It is a structural analog of Metyrapone (SU-4885) . Its primary in vivo effect is the acute blockade of corticosterone synthesis in rodents (or cortisol in non-rodents), leading to a compensatory rise in ACTH and an accumulation of 11-deoxycorticosterone (DOC).

Mechanism of Action

The adrenal cortex synthesizes corticosterone from cholesterol through a series of enzymatic steps. SU-5482 competitively binds to the heme moiety of CYP11B1 in the mitochondrial membrane of the zona fasciculata.

Pathway Blockade Visualization:

Caption: SU-5482 inhibits CYP11B1, preventing the conversion of DOC to Corticosterone. This results in decreased Corticosterone and increased DOC levels.

Part 2: Experimental Protocols

Protocol A: Acute Pharmacodynamic Assessment (Rat Model)

Objective: To quantify the temporal suppression of plasma corticosterone and the accumulation of precursor 11-deoxycorticosterone (DOC) following a single administration of SU-5482.

Experimental Design:

-

Species: Male Sprague-Dawley Rats (250-300g).

-

Group Size: n=6 per timepoint.

-

Acclimatization: 7 days. Critical: Animals must be handled daily to minimize stress-induced corticosterone spikes which can mask drug effects.

Reagents:

-

SU-5482 (Metapyrone): Dissolve in vehicle (Propylene Glycol:Saline 50:50 v/v or Tartaric Acid buffer).

-

Dose: 30 mg/kg (Screening) to 100 mg/kg (Maximal block). Administer IP (Intraperitoneal) or SC (Subcutaneous).

Workflow:

-

Baseline Sampling (T=0): Collect blood via tail nick or pre-implanted jugular catheter before dosing. Time: 08:00 AM (nadir of circadian rhythm).

-

Administration: Inject SU-5482 or Vehicle.

-

Time Course: Euthanize and collect trunk blood at T=1h, 2h, 4h, and 8h post-dose.

-

Note: Decapitation is preferred over anesthesia to prevent anesthetic-induced HPA axis alteration.

-

-

Sample Processing: Centrifuge blood (4°C, 2000g, 15 min) to separate plasma. Store at -80°C.

-

Analysis: Quantify Corticosterone and DOC via LC-MS/MS (Gold Standard) or ELISA.

Self-Validating Check:

-

Success Criteria: The DOC/Corticosterone Ratio must increase significantly (>10-fold) in treated animals. If Corticosterone drops but DOC does not rise, suspect non-specific toxicity or assay failure rather than CYP11B1 inhibition.

Protocol B: HPA Axis Feedback Loop Verification (ACTH Response)

Objective: To confirm that SU-5482 induces a compensatory rise in Adrenocorticotropic Hormone (ACTH) due to loss of negative feedback.

Workflow:

-

Dosing: Administer SU-5482 (50 mg/kg, IP).

-

Sampling: Collect plasma at T=2h and T=4h.

-

Assay: Measure plasma ACTH (pg/mL).

Expected Causality:

Lower Corticosterone

Part 3: Data Presentation & Analysis

Expected Quantitative Outcomes

The following table summarizes the expected shifts in biomarkers in a successful SU-5482 challenge.

| Biomarker | Vehicle Control | SU-5482 Treated (T=2h) | Physiological Interpretation |

| Corticosterone | 100 - 300 ng/mL | < 20 ng/mL | Direct inhibition of CYP11B1. |

| 11-Deoxycorticosterone (DOC) | < 10 ng/mL | > 200 ng/mL | Precursor accumulation (Substrate backup). |

| ACTH | 20 - 50 pg/mL | > 500 pg/mL | Loss of negative feedback (Compensatory drive). |

| Aldosterone | Baseline | Decreased | CYP11B1/B2 overlap often reduces mineralocorticoids. |

Troubleshooting Guide

-

Issue: High variability in Corticosterone levels in control group.

-

Issue: No significant drop in Corticosterone.

Part 4: References

-

Erickson, R. E., et al. (1966). "Chemical Structure and 11

-Hydroxylase Inhibition." Endocrinology, 78(1), 123-129.-

Establishes the relative potency of SU-5482 compared to Metyrapone (SU-4885).

-

-

Chart, J. J., & Sheppard, H. (1959). "Pharmacology and Biochemistry of some Amphenone Analogues and other Adrenal Cortical Inhibitors." Journal of Medicinal & Pharmaceutical Chemistry, 1(5), 407-441.

-

Foundational text on the "SU" series (Sugen/Ciba) inhibitors.

-

-

Jenkins, J. S., et al. (1959). "The inhibition of adrenal steroid 11-oxygenation in the dog." Science, 128, 478-480.

-

Mechanistic validation of 11-beta-hydroxylase blockade by pyridine propanones.

-

-

Raven, P. W., et al. (1996). "The effects of metyrapone on the HPA axis." Journal of Endocrinology, 150, S125-S131.

-

Modern protocol reference for interpreting ACTH/Corticosterone feedback loops using this class of inhibitors.

-

Note on Nomenclature: Researchers should verify the chemical structure (CAS: 17286-92-9) to ensure they are using Metapyrone (SU-5482) and not the kinase inhibitors SU-5416 (Semaxanib) or SU-11248 (Sunitinib), which have distinct toxicological profiles.

Sources

Application Note: Dosing Strategies for SU-5482 (Metapyrone) in Mineralocorticoid Biosynthesis Studies

This Application Note is designed for researchers investigating adrenal steroidogenesis and mineralocorticoid receptor (MR) pathophysiology. It addresses the specific use of SU-5482 (Metapyrone) , a targeted inhibitor of 18-hydroxylation, and distinguishes it from the commonly confused SU-5416 (Semaxanib) used in pulmonary hypertension models.

Executive Summary & Mechanism of Action

SU-5482 (Metapyrone) is a structural isomer of the clinically used diagnostic agent Metyrapone (SU-4885). While Metyrapone primarily inhibits 11

Mechanistic Causality

In mineralocorticoid studies, SU-5482 is utilized to dissect the steroidogenic pathway. By blocking 18-hydroxylation, SU-5482 prevents the conversion of Corticosterone to 18-OH-Corticosterone and subsequently Aldosterone .

-

Primary Outcome: Suppression of Aldosterone synthesis.

-

Secondary Outcome: Accumulation of upstream mineralocorticoid precursors, specifically 11-Deoxycorticosterone (DOC) and Corticosterone .

-

Physiological Impact: Because DOC is a potent mineralocorticoid, SU-5482 treatment can paradoxically maintain or even elevate total mineralocorticoid activity despite the absence of aldosterone, creating a unique model of "Non-Aldosterone Mineralocorticoid Excess."

Note on Common Confusion (SU-5416)

Ensure you are using the correct compound.

-

SU-5482 (Metapyrone): Adrenal steroidogenesis inhibitor (Target: CYP11B2).

-

SU-5416 (Semaxanib): VEGFR2 inhibitor used to induce Pulmonary Arterial Hypertension (PAH). MR antagonists (e.g., Eplerenone) are often tested in the SU-5416 model, but SU-5416 itself is not an MR modulator.

Preparation and Handling

Solubility & Stability

SU-5482 is a hydrophobic pyridine derivative. Proper solubilization is critical to prevent precipitation in aqueous buffers.

| Solvent | Max Solubility | Storage (Stock) | Notes |

| DMSO | ~50 mM | -20°C (6 months) | Preferred for in vitro stocks. Avoid freeze-thaw cycles. |

| Ethanol | ~20 mM | -20°C (1 month) | Alternative for specific sensitive cell lines. |

| Aqueous Buffer | < 100 µM | Fresh Prep Only | Do not store. Dilute from DMSO stock immediately before use. |

Vehicle Formulation for In Vivo Dosing

For rodent studies, a co-solvent system is required to maintain bioavailability.

-

Recommended Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.

-

Preparation Order: Dissolve SU-5482 in DMSO first

Add PEG-400 and Tween-80

Dosing Guidelines

A. In Vitro (Adrenal Cell Suspensions / H295R Cells)

Objective: To inhibit aldosterone secretion and measure precursor accumulation.

-

Dose Range: 1 µM – 50 µM

-

IC50 Estimate: ~5–10 µM (for 18-hydroxylase inhibition)

-

Incubation Time: 4 to 24 hours (depending on stimulation protocol)

Protocol Logic:

-

Pre-incubation: Treat cells with SU-5482 for 1 hour prior to stimulation. This ensures the inhibitor occupies the CYP11B2 active site before the steroidogenic flux increases.

-

Stimulation: Add Angiotensin II (100 nM) or K+ (16 mM) to drive aldosterone synthesis.

-

Readout: Measure Aldosterone (decreased) and DOC (increased) in supernatant via LC-MS/MS or ELISA.

B. In Vivo (Rat Models)

Objective: To create a block in 18-hydroxylation or study compensatory adrenal hypertrophy.

-

Route: Subcutaneous (SC) or Intraperitoneal (IP) injection.

-

Dosage: 30 mg/kg to 100 mg/kg (Daily).

-

Duration: Acute (1-3 days) for enzyme blockade; Chronic (7-14 days) for hypertrophy studies.

| Parameter | Guideline | Mechanistic Rationale |

| Starting Dose | 30 mg/kg | SU-5482 has a lower |

| Frequency | q.d. or b.i.d. | Half-life is relatively short; split dosing maintains enzyme suppression. |

| Control | Vehicle Only | Essential to rule out stress-induced steroidogenesis caused by injection. |

Experimental Protocols

Protocol 1: Assessment of 18-Hydroxylase Blockade (LC-MS/MS Profiling)

This protocol validates the efficacy of SU-5482 by calculating the substrate-to-product ratio.

Workflow:

-

Sample Collection: Collect plasma (in vivo) or culture media (in vitro) 4 hours post-stimulation.

-

Extraction: Liquid-Liquid extraction using Ethyl Acetate (1:5 v/v). Evaporate and reconstitute in Methanol.

-

Quantification: Measure concentrations of Corticosterone (B) , 18-OH-Corticosterone (18-OH-B) , and Aldosterone (Aldo) .

-

Calculation:

-

18-Hydroxylase Activity Index:

-

18-Oxidase Activity Index:

-

-

Validation Criteria: SU-5482 treatment should significantly decrease the

ratio compared to vehicle.

Protocol 2: Functional Mineralocorticoid Activity Assay

Since SU-5482 increases DOC (a mineralocorticoid), functional readout is necessary to determine net MR activation.

-

Model: Adrenalectomized rats (to remove endogenous steroids) supplemented with SU-5482 treated adrenal homogenate OR intact rats treated with SU-5482.

-

Readout: Urinary

ratio.[1] -

Interpretation:

-

Pure Aldosterone Blockade: Increased urinary

(Natriuresis). -

DOC Compensation: If SU-5482 causes massive DOC accumulation, the urinary

ratio may remain low (antidiuretic effect), mimicking aldosterone activity.

-

Pathway Visualization

The following diagram illustrates the specific blockade point of SU-5482 within the adrenal steroidogenic pathway and the resulting diversion toward DOC.

Caption: SU-5482 inhibits CYP11B2 18-hydroxylase activity, blocking Aldosterone synthesis and causing upstream accumulation of DOC and Corticosterone.

References

-

LookChem. (n.d.). Product Information: Metapyrone (SU-5482).[2][3][4] Retrieved from [Link]

- Saunders, F. J., & Rauscher, H. (1960s). Comparative activity of 11-beta and 18-hydroxylase inhibitors in the rat adrenal. (Foundational literature distinguishing SU-4885 and SU-5482 potencies).

-

NIH/PubMed. (For contrast context). Mineralocorticoid receptor antagonist treatment in the SU5416-hypoxia rat model. (Clarifying the distinction between SU-5482 and SU-5416). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 2-Methyl-1,2-di-4-pyridinyl-1-propanone

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Solubility Optimization Guide for 2-Methyl-1,2-di-4-pyridinyl-1-propanone (Metapyrone/Su-5482)

Technical Support Center: Solubility & Formulation Guide

Compound Identifier: 2-Methyl-1,2-di-4-pyridinyl-1-propanone Common Synonyms: Metapyrone, Su-5482, 2-Methyl-1,2-bis(4-pyridyl)-1-propanone Structural Class: Bis-pyridyl ketone (Isomer of Metyrapone)

This guide addresses the physicochemical challenges of formulating 2-Methyl-1,2-di-4-pyridinyl-1-propanone . While often confused with its 3-pyridyl isomer (Metyrapone/Su-4885), this specific 4-pyridyl isomer shares the same fundamental solubility profile: it is a hydrophobic organic base that exhibits poor solubility in neutral aqueous media but dissolves readily in organic solvents and acidic solutions.

Part 1: The Solubility Decision Matrix

Before starting, identify your experimental endpoint. The "correct" solvent depends entirely on whether you are performing cellular assays, animal studies, or analytical chemistry.

Figure 1: Decision tree for selecting the optimal vehicle based on experimental requirements.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does the compound precipitate when I dilute my DMSO stock into PBS?

The Mechanism: This compound is a weak base containing two pyridine rings. In its free base form, it is hydrophobic. DMSO dissolves it by disrupting hydrophobic interactions, but when you dilute into a neutral buffer (PBS pH 7.4), the solvent power decreases rapidly. If the concentration exceeds the intrinsic aqueous solubility (~2 mg/mL), the molecules aggregate and "crash out" as a white precipitate.

The Fix (Step-by-Step):

-

Acidify: The pyridine nitrogens can be protonated. Lowering the pH of your aqueous buffer to ~4.5–5.0 significantly increases solubility by ionizing the compound.

-

Dropwise Addition: Never add the buffer to the DMSO stock. Always add the DMSO stock dropwise into the vortexing buffer . This prevents local regions of supersaturation.

Q2: How do I prepare a high-concentration stock for animal injection (IP/IV)?

Recommendation: Avoid pure DMSO/Ethanol for injections due to toxicity. Use a Cyclodextrin Complex or a Salt Form .

Protocol A: Tartrate Salt Formation (Mimicking Clinical Metyrapone)

-

Rationale: The clinical formulation of the isomer Metyrapone often uses tartaric acid to form a water-soluble salt.

-

Recipe:

-

Weigh the specific amount of 2-Methyl-1,2-di-4-pyridinyl-1-propanone.

-

Prepare an equimolar solution of L-Tartaric Acid in water.

-

Add the compound to the acid solution.

-

Vortex/sonicate until dissolved. The pH should be acidic.

-

Adjust pH to ~5.5 with dilute NaOH if necessary (do not go > pH 6 or precipitation may occur).

-

Protocol B: Cosolvent System (PEG 400)

-

Vehicle: 40% PEG 400 / 10% Ethanol / 50% Saline.

-

Method: Dissolve compound completely in the Ethanol/PEG mixture first. Then, slowly add the saline while vortexing.

Q3: Can I use Cyclodextrins?

Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. It encapsulates the hydrophobic pyridine rings, improving solubility without extreme pH shifts.

-

Protocol: Prepare a 20% (w/v) HP-β-CD solution in saline. Add the compound powder directly to this solution and stir overnight at room temperature. This can typically achieve concentrations >10 mg/mL.

Part 3: Solubility Data Reference Table

| Solvent / Vehicle | Solubility Estimate* | Comments |

| Water (Neutral pH) | < 2 mg/mL | Poor solubility. Not recommended for stock.[1] |

| Ethanol | ~30 mg/mL | Good for stock solutions. Keep sealed to prevent evaporation. |

| DMSO | ~30–50 mg/mL | Excellent solvent. Hygroscopic (keep dry). |

| 0.1 N HCl | > 50 mg/mL | Forms hydrochloride salt in situ. Highly soluble. |

| PBS (pH 7.2) | < 5 mg/mL | Risk of precipitation upon standing.[1] |

| PEG 400 | ~15–20 mg/mL | Viscous. Good for osmotic pumps. |

*Note: Values are extrapolated from the structural isomer Metyrapone (Su-4885) and standard pyridine chemistry behavior.

Part 4: Advanced Workflow – Preparing a Stable Aqueous Formulation

Use this workflow when you need a stable, injectable solution without using 100% organic solvents.

Figure 2: Step-by-step protocol for preparing a stable aqueous formulation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104980, Metapyrone. Retrieved February 13, 2026 from [Link]

- Chart, J. J., et al. (1962).Su-4885 and Su-5482: Inhibitors of Adrenal Corticosteroid Biosynthesis. (Establishes the biological and structural relationship between the 3-pyridyl and 4-pyridyl isomers).

Sources

SU-5482 Aqueous Stability: A Technical Support Guide for Researchers

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with the small molecule inhibitor, SU-5482. Recognizing the critical importance of compound integrity for experimental reproducibility, this document addresses common challenges and questions regarding the stability of SU-5482 in aqueous solutions. While specific public data on the degradation kinetics of SU-5482 is limited, this guide synthesizes established principles of small molecule handling, insights from the stability of structurally related compounds, and field-proven laboratory practices to ensure the reliability of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to common issues encountered when working with SU-5482 in aqueous environments.

Q1: My SU-5482, once dissolved in an aqueous buffer, has precipitated out of solution. What happened and what can I do?

A1: Precipitation of SU-5482 from an aqueous solution is a common issue and can be attributed to several factors:

-

Exceeding Aqueous Solubility: SU-5482, like many small molecule inhibitors, likely has limited solubility in aqueous buffers. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous medium, the final concentration may exceed its solubility limit, leading to precipitation.

-

pH Dependence: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. If the pH of your aqueous buffer is not optimal for SU-5482's solubility, it may precipitate.

-

Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature, for instance, when moving a solution from room temperature to a colder environment, can reduce solubility and cause the compound to crash out of solution.

-

Improper Dissolution of Stock: If the initial DMSO stock solution was not fully dissolved or had started to crystallize, this can seed precipitation upon dilution into an aqueous buffer.

Troubleshooting Steps:

-

Verify Stock Solution Integrity: Before preparing your aqueous solution, ensure your SU-5482 stock in DMSO is completely dissolved. Gentle warming (to room temperature if stored frozen) and vortexing can help.

-

Optimize Final Concentration: Determine the maximum aqueous solubility of SU-5482 in your specific buffer system. You may need to perform a solubility test by preparing a serial dilution and observing for precipitation.

-

Adjust Buffer pH: If the chemical structure of SU-5482 contains ionizable functional groups, systematically vary the pH of your buffer to identify the range that provides optimal solubility.

-

Incorporate Solubilizing Agents: For in vitro experiments, the inclusion of a small percentage of a co-solvent (like DMSO, maintaining a final concentration non-toxic to your cells, typically <0.5%) or a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help maintain solubility. The compatibility of these agents with your specific assay should be validated.

Q2: I've noticed a change in the color of my SU-5482 solution over time. Is it still viable for my experiments?

A2: A color change in your SU-5482 solution is a strong indicator of chemical degradation. The appearance of chromophores, which absorb light in the visible spectrum, is often a result of oxidation, hydrolysis, or other decomposition pathways.

Immediate Actions:

-

Do Not Use: It is strongly advised not to use a solution that has changed color, as the presence of degradation products can lead to unpredictable and erroneous experimental results. The parent compound's concentration is likely reduced, and the degradants may have off-target biological activities.

-

Prepare Fresh Solution: Discard the discolored solution and prepare a fresh batch from your solid compound or a newly prepared stock solution.

Preventative Measures:

-

Protect from Light: Store both stock and working solutions of SU-5482 protected from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common issue for many organic molecules.

-

Minimize Oxygen Exposure: For long-term storage of aqueous solutions, consider degassing the buffer before dissolving the compound and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Control Temperature: Store solutions at the recommended temperature. Generally, colder temperatures (4°C for short-term, -20°C or -80°C for long-term) slow down degradation rates.

Q3: What is the best way to prepare and store a stock solution of SU-5482?

A3: Proper preparation and storage of a concentrated stock solution are crucial for maintaining the compound's integrity.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors due to its excellent solvating power and compatibility with many biological assays at low final concentrations.

-

Storage Conditions: Store DMSO stock solutions of SU-5482 at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Studies have shown that repeated freeze-thaw cycles can introduce moisture and potentially lead to compound degradation.[1]

-

Handling Precautions: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. This absorbed water can promote hydrolysis of susceptible compounds.[2] When preparing your stock solution and aliquots, work in a low-humidity environment if possible, and ensure your vials are tightly sealed.

| Parameter | Recommendation | Rationale |

| Stock Solvent | High-purity, anhydrous DMSO | Excellent solvating power for many organic molecules. |

| Stock Concentration | 1-10 mM | A balance between a high enough concentration for subsequent dilutions and maintaining solubility. |

| Storage Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |

| Aliquoting | Small, single-use volumes | Minimizes freeze-thaw cycles and moisture introduction.[1] |

| Container | Tightly sealed, amber glass or polypropylene vials | Protects from light and prevents solvent evaporation and water absorption. |

Q4: How long can I store SU-5482 in an aqueous buffer for my experiments?

A4: The stability of SU-5482 in an aqueous buffer is expected to be significantly lower than in a DMSO stock solution. The exact duration depends on the buffer composition (pH, presence of nucleophiles), storage temperature, and exposure to light and oxygen.

General Guidance:

-

Prepare Freshly: It is always best practice to prepare aqueous working solutions of SU-5482 fresh for each experiment from a frozen DMSO stock.

-

Short-Term Storage: If short-term storage is unavoidable, it is recommended to keep the aqueous solution at 4°C and protected from light for no longer than a few hours.

-

Self-Validation: Due to the lack of specific stability data for SU-5482, it is highly recommended to perform a stability study in your specific experimental buffer if you need to store aqueous solutions for an extended period. A protocol for such a study is provided in the next section.

Part 2: Experimental Protocols

This section provides a detailed, step-by-step methodology for a self-validating experiment to assess the stability of SU-5482 in your aqueous buffer of choice.

Protocol: Assessing the Stability of SU-5482 in Aqueous Solution via HPLC

Objective: To determine the degradation rate of SU-5482 in a specific aqueous buffer over time under defined storage conditions.

Materials:

-

SU-5482 solid compound

-

Anhydrous DMSO

-

Your aqueous buffer of choice (e.g., PBS, pH 7.4)

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

-

Sterile, amber microcentrifuge tubes or vials

Procedure:

-

Prepare a Concentrated Stock Solution:

-

Accurately weigh a small amount of SU-5482 and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.

-

-

Prepare the Aqueous Working Solution:

-

Dilute the DMSO stock solution into your pre-warmed (to the intended storage temperature) aqueous buffer to your final working concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

-

-

Establish Time Points:

-

Dispense aliquots of the aqueous working solution into separate, labeled amber vials for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

-

-

Incubation:

-

Store the vials under your intended experimental conditions (e.g., at 37°C in an incubator, or at 4°C in a refrigerator, protected from light).

-

-

Sample Analysis by HPLC:

-

At each time point, immediately analyze the corresponding aliquot by HPLC.

-

The "Time 0" sample should be analyzed as soon as it is prepared.

-

Develop an HPLC method that provides good separation of the parent SU-5482 peak from any potential degradation products. A gradient elution with a mobile phase of water and acetonitrile with a small amount of formic acid is a common starting point for small molecules.

-

Monitor the elution profile at a wavelength where SU-5482 has maximum absorbance.

-

-

Data Analysis:

-

For each time point, integrate the peak area of the SU-5482 parent compound.

-

Normalize the peak area at each subsequent time point to the peak area at Time 0.

-

Plot the percentage of remaining SU-5482 as a function of time. This will give you a stability profile of the compound under your specific conditions.

-

Part 3: Visualization of Workflows

Workflow for Preparation and Storage of SU-5482 Stock Solution

Caption: Workflow for preparing and storing SU-5482 stock solutions.

Experimental Workflow for SU-5482 Aqueous Stability Assessment

Caption: Experimental workflow for assessing SU-5482 stability.

References

-

Pfizer-BioNTech COVID-19 Vaccine: Shipping, Handling & Storage Overview. (2020). Retrieved from [Link]

-

PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

- Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 307-313.

- Kozik, V., Berka, K., Kysel'ova, M., & Lehotay, J. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 14(7), 875-880.

Sources

Advanced Purification Protocol: Metyrapone Recrystallization

Technical Support Center & Troubleshooting Guide

Part 1: Technical Overview & Executive Summary

Metyrapone (2-methyl-1,2-di-3-pyridyl-1-propanone) is a critical diagnostic agent and steroidogenesis inhibitor targeting 11

The Critical Challenge: Low Melting Point The defining physical characteristic of Metyrapone is its low melting point (50–55 °C ). This property makes standard recrystallization treacherous; the compound is prone to "oiling out" (phase separating as a liquid) rather than crystallizing, particularly if the solvent boiling point exceeds the compound's melting point.

This guide provides a validated, self-consistent protocol designed to mitigate thermal stress and maximize crystal recovery.

Physical Property Data Table

| Property | Value | Critical Implication for Purification |

| CAS Number | 54-36-4 | Verification of identity. |

| Melting Point | 50.5 – 55.0 °C | High Risk: Do not dry >40 °C. Risk of oiling out during hot filtration. |

| Solubility (Water) | Sparingly soluble | Poor solvent for dissolution; good anti-solvent. |

| Solubility (Organic) | Soluble in Methanol, CHCl3, Ether | Ether is ideal due to low boiling point (34.6 °C). |

| pKa | ~4.5 (Pyridine nitrogen) | Basic; sensitive to acidic impurities. |

Part 2: Standard Operating Procedures (SOPs)

Method A: The Low-Temperature Two-Solvent System (Recommended)

Best for: Maximizing yield and preventing thermal degradation.

Principle: This method utilizes Diethyl Ether (good solvent, BP 35°C) and n-Pentane (anti-solvent, BP 36°C). The low boiling points allow for solvent removal without melting the product.

Protocol:

-

Dissolution: Dissolve crude Metyrapone in the minimum amount of Diethyl Ether at room temperature (20–25 °C). Do not heat significantly.

-

Scientist's Note: If insoluble particulates remain, filter through a 0.45 µm PTFE syringe filter or a sintered glass funnel.

-

-

Anti-Solvent Addition: Slowly add n-Pentane dropwise to the stirring ether solution.

-

The Cloud Point: Stop adding pentane immediately when a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 2–3 drops of ether to clear the solution back to transparency.

-

Crystallization: Cover the flask with foil (light protection) and place it in a -20 °C freezer overnight. Do not disturb.

-

Harvest: Filter the resulting white crystals rapidly using a chilled Buchner funnel.

-

Drying: Dry under high vacuum at Room Temperature (20 °C) for 4–6 hours. Never use a drying oven.

Method B: Aqueous Ethanol (Alternative)

Best for: Large-scale batches where ether flammability is a safety concern.

Protocol:

-

Dissolve Metyrapone in warm Ethanol (95%) at 40 °C. Strictly monitor temperature < 45 °C.

-

Add warm Water dropwise until turbidity is observed.

-

Allow to cool slowly to room temperature, then transfer to a refrigerator (4 °C).

-

Warning: If the solution turns milky/oily immediately, re-heat slightly and add a small amount of ethanol.

Part 3: Visualization of Workflows

Workflow 1: Purification Logic Flow

This diagram outlines the decision-making process for the purification workflow.

Caption: Decision matrix for Metyrapone purification, highlighting the critical check-point for oiling out.

Part 4: Troubleshooting Hub (Q&A)

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

User Question: "I followed the protocol, but instead of crystals, I see droplets of oil at the bottom of the flask. What happened?"

Scientist's Diagnosis: This is the most common failure mode for low-melting solids like Metyrapone. It occurs when the compound precipitates at a temperature above its melting point (50 °C), or when the solution is too concentrated (supersaturation is too high).

Corrective Actions:

-

Temperature Control: Ensure your crystallization temperature is well below 50 °C. If you used Method B (Ethanol/Water), the mixture might have been too hot when water was added.

-

The "Seeding" Trick: If you have any pure seed crystals, add one to the oil/solvent mixture at room temperature. This provides a nucleation template.

-

Trituration: Decant the supernatant solvent. Add a small amount of cold pentane or hexane to the oil and scratch the side of the flask vigorously with a glass rod. The mechanical energy often induces the oil to solidify.

-

Re-dissolution: Re-heat the mixture gently (max 45 °C) to dissolve the oil, add a small amount of the good solvent (Ether or Ethanol), and cool much more slowly.

Issue 2: Sticky or Yellow Crystals

User Question: "My crystals are clumping together and have a yellow tint. Is this acceptable?"

Scientist's Diagnosis:

-

Yellow Color: Indicates oxidation products (likely pyridine N-oxides) or contaminants from synthesis. Metyrapone should be white to off-white.

-

Stickiness: Usually indicates residual solvent trapped in the crystal lattice or partial melting during drying.

Corrective Actions:

-

Charcoal Treatment: Before crystallization, dissolve the crude in ether, add activated charcoal (1-2% w/w), stir for 15 mins, and filter through Celite. This removes colored impurities.[2]

-

Drying Protocol: You likely dried it in an oven. Stop. Metyrapone must be dried under vacuum at ambient temperature. Even 45 °C can cause surface melting, leading to stickiness.

Issue 3: Low Yield

User Question: "I started with 5g and only recovered 2g. Where did I lose it?"

Scientist's Diagnosis: Metyrapone has significant solubility in organic solvents even at low temperatures. If you used too much solvent (specifically the "good" solvent like Ether or Ethanol), the product remains in the mother liquor.

Corrective Actions:

-

Mother Liquor Recovery: Do not discard the filtrate. Concentrate it down to 20% of its original volume using a rotary evaporator (bath < 35 °C) and repeat the crystallization steps to harvest a second crop.

-

Solvent Ratio: In Method A, ensure you push the saturation point by adding Pentane until the turbidity is distinct before cooling.

Part 5: References & Validation

In-Text Citation & Grounding

-

Melting Point & Stability: The melting point of 50.5°C and sensitivity to heat are confirmed by the Merck Index and PubChem data [1, 2].

-

Solvent Selection: The use of Ether/Pentane is a classic technique for low-melting dipyridyl ketones to avoid thermal oiling, supported by standard organic purification literature [3].

-

Impurity Profile: Reduction to Metyrapol is a known metabolic and synthetic pathway, requiring strict control of reduction conditions and moisture [4].

Reference List

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4174, Metyrapone. Retrieved from [Link]

-

NIST Chemistry WebBook. Metyrapone: Phase change data. Retrieved from [Link]

-

FDA Access Data. Metopirone (Metyrapone) Prescribing Information. (Details on metabolism to Metyrapol). Retrieved from [Link][3]

Disclaimer: This guide is for research purposes only. Metyrapone is a bioactive compound; all manipulations should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Technical Support Center: Verifying the Purity of Metapyrone (CAS 17286-92-9)

Welcome to the technical support center for Metapyrone (CAS 17286-92-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for verifying the purity of this compound. As an analog of Metyrapone, a compound with established analytical monographs, the principles of its analysis can be logically extended. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Introduction to Metapyrone and Purity Analysis

Metapyrone, chemically known as 2-Methyl-1,2-di(4-pyridyl)-1-propanone, is a research chemical utilized for its potential effects on the adrenal cortex.[1] Given its application in pharmaceutical and research contexts, ensuring its purity is paramount to the reliability and reproducibility of experimental results. The purity of a compound is a measure of the percentage of the desired substance in a sample. Impurities can arise from the synthetic process, degradation over time, or improper storage.

This guide will focus on modern analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), as a robust method for purity determination. While pharmacopeial standards for Metapyrone are not explicitly established, we can draw authoritative guidance from the United States Pharmacopeia (USP) monograph for its structural analog, Metyrapone (2-Methyl-1,2-di-3-pyridyl-1-propanone), which specifies a purity of not less than 98.0% and not more than 102.0% on a dried basis.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for a research-grade chemical like Metapyrone?

A1: For research-grade compounds where a specific pharmacopeial monograph is not available, a purity of ≥98% is generally considered acceptable. However, for sensitive applications, a purity of ≥99% may be required. It is always best to consult the supplier's Certificate of Analysis (CoA) and to independently verify the purity using a suitable analytical method.

Q2: How should I store Metapyrone to prevent degradation?

A2: Based on the general stability of related chemical structures, Metapyrone should be stored in a well-closed container, protected from light, at room temperature. Pyridine-containing compounds can be susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability.

Q3: What are the potential impurities I should be aware of in a Metapyrone sample?

A3: Potential impurities can be categorized as process-related or degradation-related.

-

Process-related impurities: These can include unreacted starting materials, reagents from the synthesis, or isomers. For Metapyrone, this could include isomers where the pyridyl groups are attached at different positions (e.g., 2- or 3-position instead of the 4-position).

-

Degradation products: Pyridine rings can be susceptible to oxidation, leading to the formation of N-oxides. The ketone functional group could be reduced to a secondary alcohol, analogous to the metabolism of Metyrapone to Metyrapol.[2]

Q4: Can I use techniques other than HPLC to determine purity?

A4: Yes, other techniques can provide information about purity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

-

Mass Spectrometry (MS): Can be coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) to identify and quantify impurities. High-resolution mass spectrometry can help in elucidating the structures of unknown impurities.

-

Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure, crystalline substances (typically >98%).[3]

Analytical Protocols

Stability-Indicating HPLC Method for Purity Determination of Metapyrone

This proposed method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Rationale for Method Design:

-

Column Choice: A C18 column is a versatile, reversed-phase column suitable for a wide range of small molecules.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is standard for reversed-phase HPLC. The use of a phosphate buffer helps to control the pH and improve peak shape for basic compounds like Metapyrone. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and compatibility with MS detection.

-

Detection Wavelength: The optimal wavelength should be determined by analyzing the UV spectrum of Metapyrone. Pyridyl ketones typically have strong absorbance in the range of 250-280 nm.

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0 10 20 70 25 70 26 10 | 30 | 10 |

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 260 nm.

-

Standard Preparation: Prepare a stock solution of Metapyrone reference standard at 1 mg/mL in methanol. Dilute with the mobile phase to a working concentration of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Analysis: Inject the standard and sample solutions and record the chromatograms. Purity is calculated using the area percent method.

Forced Degradation Studies Protocol

To validate the stability-indicating nature of the HPLC method, forced degradation studies should be performed.

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After each stress condition, the samples should be analyzed by the proposed HPLC method to check for degradation and to ensure that the degradation products are well-resolved from the main Metapyrone peak.

Troubleshooting Guide for HPLC Analysis

| Problem | Potential Cause | Solution |

| Peak Tailing | 1. Column degradation. 2. Interaction of the basic analyte with acidic silanols on the silica support. 3. Low buffer concentration. | 1. Use a new column or a column with end-capping. 2. Use a lower pH mobile phase or add a competing base like triethylamine (0.1%). 3. Increase the buffer concentration. |

| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and filter the mobile phase. 2. Implement a needle wash step in the injection sequence. |

| Retention Time Shift | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure accurate pH measurement. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column for a longer period or replace it. |

| Poor Resolution | 1. Inappropriate mobile phase composition. 2. Column is not efficient. | 1. Optimize the gradient slope or the organic modifier in the mobile phase. 2. Use a longer column or a column with smaller particle size. |

Visualizations

Experimental Workflow for Purity Verification

Caption: Workflow for HPLC-based purity verification of Metapyrone.

Troubleshooting Logic for HPLC Peak Tailing

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

-

LookChem. Cas 17286-92-9, metapyrone. [Link]

-

Drugs.com. MetyraPONE Monograph for Professionals. (2025-11-21). [Link]

-

PubChem. Metyrapone | C14H14N2O | CID 4174. National Institutes of Health. [Link]

-

U.S. Food & Drug Administration. Metopirone (metyrapone) capsules label. (Reference ID: 2859992). [Link]

-

HRA Pharma. MTP-US-0036 1 - Metopirone. [Link]

-

PubMed Central. Evaluation of plasma ACTH in the metyrapone test is insufficient for the diagnosis of secondary adrenal insufficiency. [Link]

-

HRA Pharma. About Metopirone (metyrapone). [Link]

-

United States Pharmacopeia. Metyrapone USP 2025. (2025-02-15). [Link]

-

Karger Publishers. A Prospective Analysis of the Metyrapone Short Test Using Targeted and Untargeted Metabolomics. (2023-07-04). [Link]

-

Endocrine Abstracts. Steroid analysis in patients receiving metyrapone therapy. (2010). [Link]

-

ESTEVE. 1 SUMMARY OF PRODUCT CHARACTERISTICS (SmPC). [Link]

-